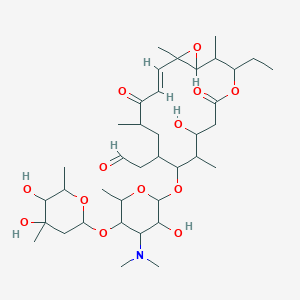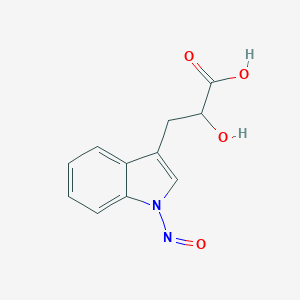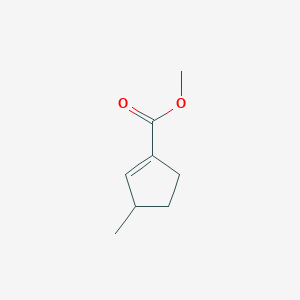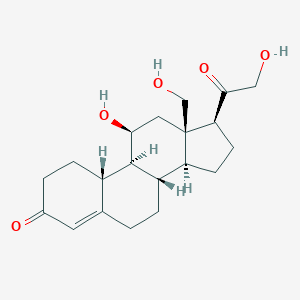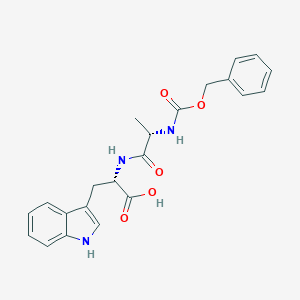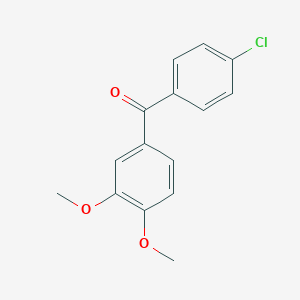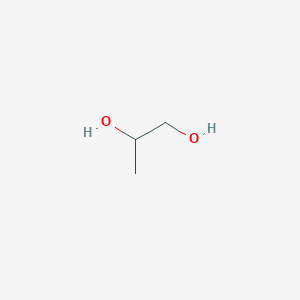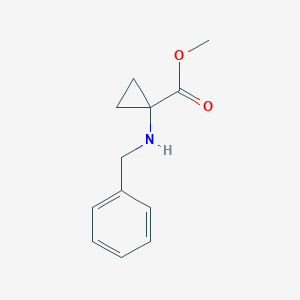
Methyl 1-(benzylamino)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(benzylamino)cyclopropanecarboxylate, also known as MBC, is a chemical compound that has been widely studied for its potential applications in scientific research. MBC is a cyclopropane-based compound that is structurally similar to other compounds used in the pharmaceutical industry. In
Mécanisme D'action
The mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 1-(benzylamino)cyclopropanecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the activity of certain enzymes involved in cell growth and proliferation, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(benzylamino)cyclopropanecarboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Orientations Futures
There are several future directions for research on Methyl 1-(benzylamino)cyclopropanecarboxylate. One area of interest is in the development of new cancer therapies based on Methyl 1-(benzylamino)cyclopropanecarboxylate. Another area of research is in the study of its anti-inflammatory effects and potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate and its potential effects on different biological systems.
Conclusion:
Methyl 1-(benzylamino)cyclopropanecarboxylate is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory treatment, and neurological disorders. Its synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate, and its biochemical and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 1-(benzylamino)cyclopropanecarboxylate involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a catalyst. The resulting product is then methylated using methyl iodide to form Methyl 1-(benzylamino)cyclopropanecarboxylate. This synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate.
Applications De Recherche Scientifique
Methyl 1-(benzylamino)cyclopropanecarboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the study of cancer. Methyl 1-(benzylamino)cyclopropanecarboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propriétés
Numéro CAS |
119111-70-5 |
|---|---|
Nom du produit |
Methyl 1-(benzylamino)cyclopropanecarboxylate |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl 1-(benzylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-12)13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
Clé InChI |
IGNWLQZHVDDKEM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
Synonymes |
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



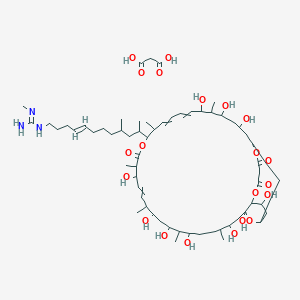
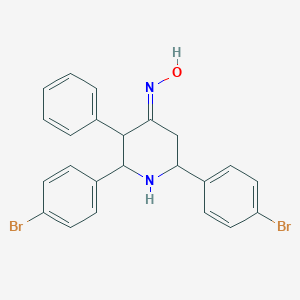
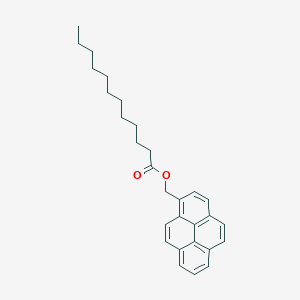

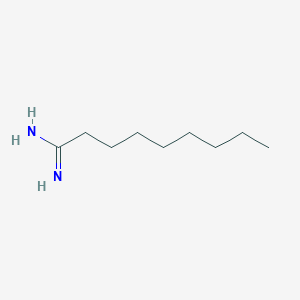
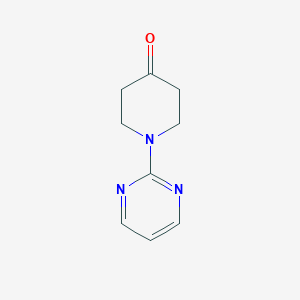
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
